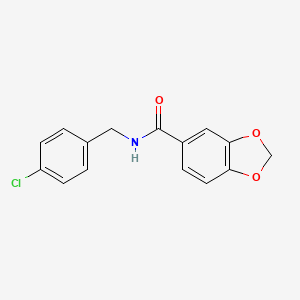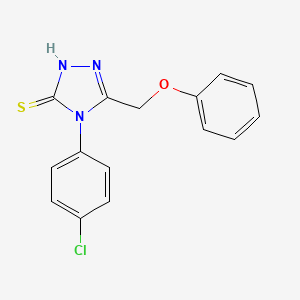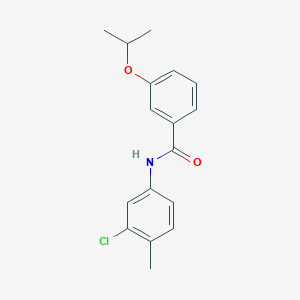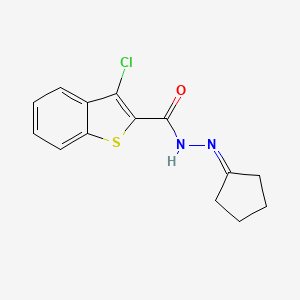![molecular formula C22H20N2O2 B5871534 N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)
N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide, commonly known as PPB, is a chemical compound that has gained significant attention in the field of scientific research. PPB is a potent inhibitor of the multidrug resistance protein 1 (MRP1), which is a member of the ATP-binding cassette (ABC) transporter family. MRP1 is known to play a crucial role in the resistance of cancer cells to chemotherapy. PPB has been shown to enhance the efficacy of chemotherapy drugs by inhibiting MRP1, thereby increasing the intracellular concentration of the drug.
Mechanism of Action
PPB exerts its pharmacological effect by inhibiting the function of N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide. N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide is an efflux pump that is responsible for the transport of various drugs and other xenobiotics out of cells. By inhibiting N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide, PPB increases the intracellular concentration of drugs, thereby enhancing their efficacy. PPB has also been shown to inhibit the function of other ABC transporters, such as P-glycoprotein and breast cancer resistance protein.
Biochemical and Physiological Effects:
PPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and glutathione S-transferases. PPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, PPB has been shown to have anti-inflammatory and antioxidant activity.
Advantages and Limitations for Lab Experiments
PPB has several advantages for use in lab experiments. It is a potent inhibitor of N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide and other ABC transporters, making it a useful tool for studying drug resistance in cancer cells. PPB is also relatively easy to synthesize, making it readily available for use in experiments. However, PPB also has some limitations. It is a relatively large and complex molecule, which may limit its bioavailability and make it difficult to use in vivo. In addition, PPB has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on PPB. One area of interest is the development of more potent and selective inhibitors of N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide and other ABC transporters. Another area of interest is the development of new drug delivery systems that can enhance the bioavailability of PPB and other inhibitors. Finally, there is a need for further research on the potential use of PPB in the treatment of other diseases, such as cystic fibrosis and Alzheimer's disease.
Synthesis Methods
PPB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-biphenylcarboxylic acid with propionyl chloride to form 4-biphenylcarboxylic acid propionyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to form the desired product, PPB.
Scientific Research Applications
PPB has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of several chemotherapy drugs, including doxorubicin, paclitaxel, and vincristine. PPB has also been shown to be effective in overcoming drug resistance in cancer cells. In addition to its potential use in cancer treatment, PPB has also been studied for its potential use in the treatment of other diseases, such as cystic fibrosis and Alzheimer's disease.
properties
IUPAC Name |
4-phenyl-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-2-21(25)23-19-9-6-10-20(15-19)24-22(26)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVNNMBMOZXZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)

![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)

![N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)
![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)


![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)
![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)
![N-(3-acetylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5871547.png)